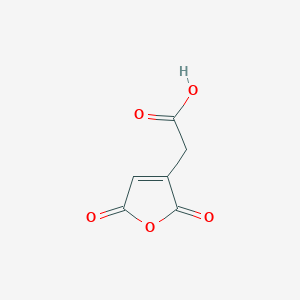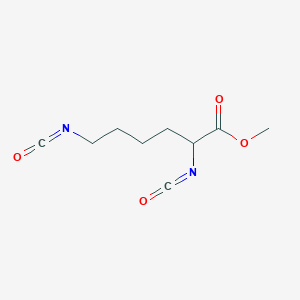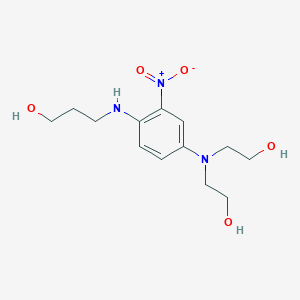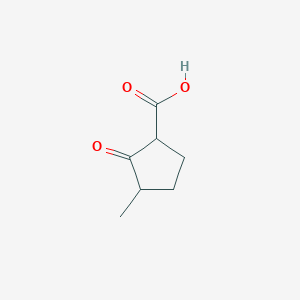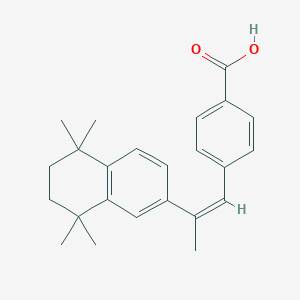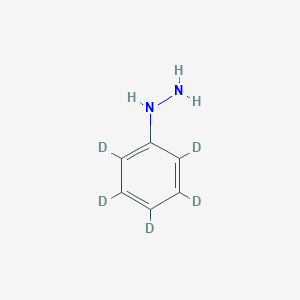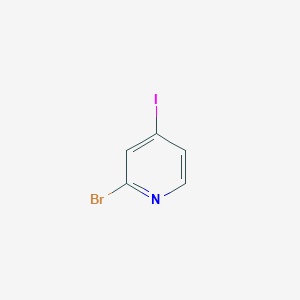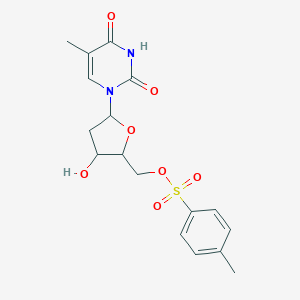
Thymidine, 5'-o-(p-toluenesulfonyl)-
Descripción general
Descripción
Synthesis Analysis
The synthesis of Thymidine, 5'-o-(p-toluenesulfonyl)-, involves the protection of the amine function of thymidine derivatives, which has been shown to be photoremovable. This strategy has been successfully applied in the synthesis of new 5'-amino analogs of nucleosides, such as 3'-azido-3'-deoxythymidine (AZT), through selective photohydrolysis of 5'N-tosylamides in the presence of an electron donor (Urjasz & Celewicz, 1998). Moreover, the synthesis of 5′-halo-thymidine analogs from 5′-o-tosylthymidine showcases the versatility of this compound in generating nucleoside analogs with different substituents, which can be crucial for the study of nucleic acids and the development of antiviral and anticancer drugs (Jun, 2002).
Molecular Structure Analysis
The molecular design and synthesis of Thymidine, 5'-o-(p-toluenesulfonyl)- based inhibitors and analogs often involve crystallographic analysis to optimize interactions with biological targets such as thymidylate synthase. For example, the design of thymidylate synthase inhibitors utilized the crystallographic analysis of protein-ligand structures, enabling the development of active 5-(arylthio)quinazolinones after structural elaborations based on preliminary ternary crystal structures (Webber et al., 1993).
Aplicaciones Científicas De Investigación
1. Thymidine Hypermodification in Bacteriophages
- Application Summary: Thymidine hypermodifications are found in the DNAs of bacterial viruses, protecting them from the endonuclease-based defenses of their cellular hosts . These modifications are derived from free amino acids enzymatically installed on 5-hydroxymethyluridine (5-hmdU) .
- Methods of Application: The appended amino acids are further sculpted by various enzyme classes such as radical SAM isomerases, PLP-dependent decarboxylases, flavin-dependent lyases, and acetyltransferases .
- Results: The combinatorial permutations of thymidine hypermodification genes found in viral metagenomes from geographically widespread sources suggest an untapped reservoir of chemical diversity in DNA hypermodifications .
2. Thymidine 5’-O-monophosphorothioate in Cell Migration
- Application Summary: Thymidine 5’-O-monophosphorothioate (TMPS) induces HeLa cell migration by activation of the P2Y6 receptor .
- Methods of Application: The study shows that nucleoside 5’-O-monophosphorothioate analogs, containing a sulfur atom in place of one nonbridging oxygen atom in a phosphate group, act as ligands for selected P2Y subtypes .
- Results: The increased stability of TMPS and its affinity toward the P2Y6R may be responsible for some long-term effects mediated by this receptor .
3. Thymidine Hypermodification Pathways
- Application Summary: Thymidine hypermodifications are known to protect bacterial viruses from the endonuclease-based defenses of their cellular hosts . The study has determined that these thymidine hypermodifications are derived from free amino acids enzymatically installed on 5-hmdU .
- Methods of Application: The appended amino acids are further sculpted by various enzyme classes such as radical SAM isomerases, PLP-dependent decarboxylases, flavin-dependent lyases, and acetyltransferases .
- Results: The combinatorial permutations of thymidine hypermodification genes found in viral metagenomes from geographically widespread sources suggest an untapped reservoir of chemical diversity in DNA hypermodifications .
4. Thymidine Phosphorylase Inhibitor
- Application Summary: 5’-O-Tritylinosine (KIN59) is an allosteric inhibitor of the angiogenic enzyme thymidine phosphorylase . It has the capacity to abrogate thymidine phosphorylase–induced as well as developmental angiogenesis in the chicken chorioallantoic membrane (CAM) assay .
- Methods of Application: The study shows that KIN59 also inhibits the angiogenic response triggered by fibroblast growth factor-2 (FGF2) but not by VEGF in the CAM assay .
- Results: The increased stability of KIN59 and its affinity toward the P2Y6R may be responsible for some long-term effects mediated by this receptor .
5. Thymidine 5’-O-monophosphorothioate in HeLa Cell Migration
- Application Summary: Thymidine 5’-O-monophosphorothioate (TMPS) induces HeLa cell migration by activation of the P2Y6 receptor .
- Methods of Application: The study shows that nucleoside 5’-O-monophosphorothioate analogs, containing a sulfur atom in place of one nonbridging oxygen atom in a phosphate group, act as ligands for selected P2Y subtypes .
- Results: The increased stability of TMPS and its affinity toward the P2Y6R may be responsible for some long-term effects mediated by this receptor .
6. Evaluating Genotoxic and Cytotoxic Effects of Thymidine Analogs
- Application Summary: The study evaluates the genotoxic and cytotoxic effects of thymidine analogs, 5-Ethynyl-2′-Deoxyuridine and 5-Bromo-2′-Deoxyurdine to mammalian cells .
- Methods of Application: The study shows that elevated concentrations of EdU treatment were toxic to the cell cultures, particularly in cells with a defect in homologous recombination repair .
- Results: The study demonstrates that BrdU induces gene and chromosomal mutations and induces sensitization to photons, while EdU’s effects have not been extensively studied yet .
Propiedades
IUPAC Name |
[3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl 4-methylbenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O7S/c1-10-3-5-12(6-4-10)27(23,24)25-9-14-13(20)7-15(26-14)19-8-11(2)16(21)18-17(19)22/h3-6,8,13-15,20H,7,9H2,1-2H3,(H,18,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSEWNGNFIIXLHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC2C(CC(O2)N3C=C(C(=O)NC3=O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10993373 | |
| Record name | 1-[2-Deoxy-5-O-(4-methylbenzene-1-sulfonyl)pentofuranosyl]-4-hydroxy-5-methylpyrimidin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10993373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
396.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Thymidine, 5'-o-(p-toluenesulfonyl)- | |
CAS RN |
7253-19-2 | |
| Record name | Thymidine, 5'-O-(p-toluenesulfonyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007253192 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Thymidine, 5'-o-(p-toluenesulfonyl)- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=69443 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-[2-Deoxy-5-O-(4-methylbenzene-1-sulfonyl)pentofuranosyl]-4-hydroxy-5-methylpyrimidin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10993373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(Benzyloxy)amino]-N-[(benzyloxy)carbonyl]-L-alanine](/img/structure/B27740.png)
![(S)-[1-(Benzyloxy)-2-oxo-3-azetidinyl]carbamic acid benzyl ester](/img/structure/B27741.png)

![(S)-[1-[(Benzyloxy)carbamoyl]-2-hydroxyethyl]carbamic acid benzyl ester](/img/structure/B27747.png)
